molecular formula C14H22O5 B14658423 Cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester CAS No. 52478-10-1

Cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester

Cat. No.: B14658423
CAS No.: 52478-10-1
M. Wt: 270.32 g/mol
InChI Key: MOJUPEVHQPOVGJ-UHFFFAOYSA-N
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Description

Cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester is an organic compound with the molecular formula C14H22O5. This compound is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of an ethoxycarbonyl group and an oxo group attached to the cyclopentane ring. It is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester can be achieved through several methods. One common method is the Fischer esterification, where cyclopentanebutanoic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to reflux, allowing the esterification to proceed, and then purifying the product through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents can be explored to optimize the production process.

Mechanism of Action

The mechanism of action of cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the ester undergoes nucleophilic attack by the reducing agent, leading to the formation of an intermediate that is subsequently converted to the final alcohol product . The exact mechanism can vary depending on the specific reaction and conditions used.

Comparison with Similar Compounds

Cyclopentanebutanoic acid, 1-(ethoxycarbonyl)-2-oxo-, ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

52478-10-1

Molecular Formula

C14H22O5

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 1-(4-ethoxy-4-oxobutyl)-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C14H22O5/c1-3-18-12(16)8-6-10-14(13(17)19-4-2)9-5-7-11(14)15/h3-10H2,1-2H3

InChI Key

MOJUPEVHQPOVGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1(CCCC1=O)C(=O)OCC

Origin of Product

United States

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